3-Bromo-5-(trifluoromethyl)picolinaldehyde

Descripción

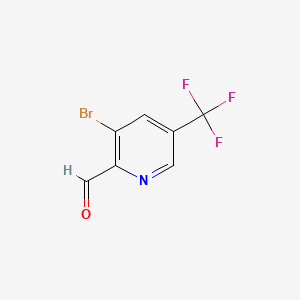

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJSHHUAEQVWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743617 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-42-4 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"3-Bromo-5-(trifluoromethyl)picolinaldehyde" chemical properties and structure

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

3-Bromo-5-(trifluoromethyl)picolinaldehyde, with CAS Number 1227601-42-4, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a reactive aldehyde, a synthetically versatile bromine atom, and an electron-withdrawing trifluoromethyl group, makes it an exceptionally valuable intermediate for constructing complex molecular architectures. The trifluoromethyl group is a well-recognized bioisostere for various functionalities and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, plausible synthetic strategies, key reactive characteristics, and potential applications of this important reagent.

Molecular Structure and Physicochemical Properties

The unique substitution pattern on the pyridine ring dictates the compound's reactivity. The aldehyde at the 2-position is activated by the ring nitrogen. The bromine at the 3-position and the trifluoromethyl group at the 5-position render the aromatic ring electron-deficient, influencing its reactivity in both nucleophilic and electrophilic substitution reactions, as well as its propensity for metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)picolinaldehyde

| Property | Value | Source |

| CAS Number | 1227601-42-4 | [1] |

| Molecular Formula | C₇H₃BrF₃NO | |

| Molecular Weight | 254.00 g/mol | |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Appearance | Expected to be a solid (based on related structures) | N/A |

| XLogP3 (Computed) | 2.2 | |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 (N, O) | |

| Rotatable Bond Count | 1 |

Plausible Synthetic Routes

While specific, peer-reviewed synthetic procedures for 3-Bromo-5-(trifluoromethyl)picolinaldehyde are not extensively published, its structure suggests several viable synthetic strategies based on established pyridine chemistry. The choice of route often depends on the availability and cost of the starting materials.

Route 1: Oxidation of a Precursor Alcohol or Methyl Group

A common and direct method for aldehyde synthesis is the oxidation of a primary alcohol. This route would begin with 3-bromo-5-(trifluoromethyl)picolyl alcohol.

-

Starting Material: (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

-

Oxidation Step: The alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents. Manganese dioxide (MnO₂) is particularly effective for allylic and benzylic-type alcohols, minimizing over-oxidation to the carboxylic acid. Other reagents like Dess-Martin periodinane (DMP) or a Swern oxidation provide reliable alternatives.

-

Causality: Mild oxidants are crucial because picolinaldehydes can be sensitive. MnO₂ is a heterogeneous reagent, and the reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature. The reaction is driven to completion as the product is formed, and workup involves simple filtration of the manganese salts.

-

Route 2: Formylation of a Metallated Pyridine Intermediate

This "bottom-up" approach involves creating a nucleophilic center at the 2-position of the pyridine ring and quenching it with an electrophilic formylating agent.

-

Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine.

-

Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct metalation to the C2 position. However, the presence of the bromine at C3 may complicate this. A more reliable method is halogen-metal exchange. Cooling a solution of the starting material to low temperatures (e.g., -78 °C) and treating it with an organolithium reagent like n-butyllithium (n-BuLi) can selectively form the 2-lithiated pyridine.

-

Formylation: The resulting organolithium intermediate is then quenched with an anhydrous formylating agent, such as N,N-dimethylformamide (DMF).

-

Causality: This reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions. The choice of n-BuLi is standard for lithium-halogen exchange on aromatic systems. DMF serves as a robust and readily available C1 electrophile.

-

Chemical Reactivity and Key Transformations

The utility of 3-Bromo-5-(trifluoromethyl)picolinaldehyde lies in the distinct reactivity of its functional groups. This allows for sequential, selective modifications to build molecular complexity.

Caption: Key reactivity sites of 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

Reactions at the Aldehyde Group

The aldehyde is a versatile handle for chain extension and the introduction of new functional groups.

-

Reductive Amination: This is one of the most robust methods for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form a transient imine (or iminium ion), which is then reduced in situ by a mild reducing agent.

-

Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the aldehyde itself, is selective for the protonated imine, and does not require strictly anhydrous conditions, making the protocol highly reliable and scalable.

-

-

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. A phosphorus ylide (Wittig reagent) attacks the aldehyde to form a C=C double bond.

-

Expert Insight: The choice of ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene. For drug discovery, this reaction is invaluable for creating rigid linkers or introducing new pharmacophoric elements.

-

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base (like piperidine or pyridine) yields a C=C bond, providing a scaffold for further elaboration.

Reactions at the Carbon-Bromine Bond

The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples the bromopyridine with a boronic acid or boronate ester. It is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

-

Expert Insight: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent substrate for oxidative addition to the Pd(0) catalyst, often allowing the reaction to proceed under mild conditions. A typical catalyst system involves Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DME.

-

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with an amine, again using a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos).

-

Expert Insight: This method is critical for accessing substituted amino-pyridines, a common motif in bioactive molecules. The choice of ligand is crucial and must be optimized to achieve high yields and avoid side reactions.

-

Illustrative Experimental Workflow

The following diagram outlines a general, self-validating workflow for a typical cross-coupling reaction using this building block.

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is illustrative and based on standard procedures for similar substrates. It should be adapted and optimized for specific coupling partners.

-

Reactant Preparation: To an oven-dried reaction vial, add 3-Bromo-5-(trifluoromethyl)picolinaldehyde (1.0 mmol, 254 mg), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol, 212 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10 minutes.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Applications in Medicinal Chemistry

The 3-bromo-5-(trifluoromethyl)picolinaldehyde scaffold is a privileged starting point for synthesizing inhibitors of various biological targets. The trifluoromethyl group often enhances membrane permeability and blocks metabolic degradation, while the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with protein active sites.

-

Kinase Inhibitors: The pyridine core is prevalent in numerous kinase inhibitors. The aldehyde can be elaborated into complex side chains that occupy specific pockets of the ATP-binding site, while the C-Br position can be used to introduce larger aromatic systems via cross-coupling to achieve selectivity.

-

Aspartyl Protease Inhibitors: As seen in patent literature for related structures, sulfonamide-containing compounds derived from heterocyclic cores can act as potent inhibitors of proteases, including HIV protease.

-

Metabolic Disease and Obesity: Substituted pyridines have been explored as inhibitors of enzymes like methionine aminopeptidase 2 (MetAP2), which are targets for treating obesity. The aldehyde provides a convenient point for building out structures that can interact with such enzymatic targets.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.

-

Toxicity: Specific toxicological data is not available for this compound. However, compounds with similar functional groups (aromatic aldehydes, brominated aromatics) can be irritants to the skin, eyes, and respiratory system. Treat as a potentially hazardous chemical.

Conclusion

3-Bromo-5-(trifluoromethyl)picolinaldehyde is a high-value, versatile chemical intermediate with significant potential in modern drug discovery and fine chemical synthesis. Its strategically placed functional groups allow for a wide array of chemical transformations, enabling the efficient construction of novel and complex molecules. While detailed synthetic and reaction literature for this specific compound is emerging, its reactivity can be confidently predicted from established chemical principles, making it a powerful tool for medicinal chemists aiming to access new chemical space and develop next-generation therapeutics.

References

- TW593248B - Inhibitors of aspartyl protease - Google Patents. [URL: https://patents.google.

- PrepChem.com - (Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine). [URL: https://www.prepchem.com/synthesis-of-3-bromo-2-methoxy-5-trifluoromethyl-pyridine]

- Sigma-Aldrich - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p51001]

- PubMed Central - Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5487848/]

- ChemScene - 1227489-83-9 | 5-Bromo-3-(trifluoromethyl)picolinaldehyde. [URL: https://www.chemscene.com/products/5-Bromo-3-trifluoromethylpicolinaldehyde-CS-0187116.html]

- Fisher Scientific - SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC467910010&productDescription=3-BROMO-5-%28TRIFLUOROMETHOXY%29BENZALDEHYDE%2C+97%25%2C+THERMO+SCIENTIFIC&vendorId=VN00033897&countryCode=US&language=en]

- BLD Pharm - 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde. [URL: https://www.bldpharm.com/products/1227601-42-4.html]

- 3M - Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. [URL: https://multimedia.3m.com/mws/media/195021E/3m-novec-7300-engineered-fluid-sds-reach-english.pdf]

- PubChem - 5-Bromo-3-(trifluoromethyl)picolinaldehyde | C7H3BrF3NO | CID 70700825. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70700825]

- Google Patents - Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof. [URL: https://patents.google.

- Guidechem - CAS 934279-60-4 | 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-5-(TRIFLUOROMETHYL)- supply. [URL: https://www.guidechem.com/products/cas-934279-60-4.html]

- ChemicalBook - 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. [URL: https://www.chemicalbook.com/synthesis/630125-49-4.htm]

- Sigma-Aldrich - 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/g000720]

- BLD Pharm - 1361494-24-7|5-Bromo-3-(trifluoromethoxy)picolinaldehyde. [URL: https://www.bldpharm.com/products/1361494-24-7.html]

- Sunway Pharm Ltd - 5-Bromo-3-(trifluoromethyl)picolinaldehyde - CAS:1227489-83-9. [URL: https://www.3wpharm.com/pro/p80497.html]

- molecularinfo.com - Cas Number 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde. [URL: https://www.molecularinfo.com/showcas/cas-1227601-42-4.html]

- Google Patents - CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline. [URL: https://patents.google.

- Google Patents - WO2015094913A1 - Fluorophenyl pyrazol compounds. [URL: https://patents.google.

- PubMed - Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/39754778/]

- NIH - Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985721/]

- Google Patents - US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof. [URL: https://patents.google.

- Sigma-Aldrich - 5-(trifluoromethyl)picolinaldehyde | 31224-82-5. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ambh2d6f8b89]

- PubChem - 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735880]

Sources

The Strategic Utility of 3-Bromo-5-(trifluoromethyl)picolinaldehyde in Modern Synthesis

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: A Versatile Building Block at the Nexus of Fluorine and Heterocyclic Chemistry

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the versatile reactivity of a pyridine ring, the resulting trifluoromethylpyridine scaffold becomes a highly sought-after structural motif.

This guide provides a detailed technical overview of 3-Bromo-5-(trifluoromethyl)picolinaldehyde, CAS Number 1227601-42-4. This compound emerges as a pivotal intermediate, offering a unique combination of reactive sites for the construction of complex, high-value molecules. We will delve into its chemical properties, plausible synthetic strategies, characteristic reactivity, and its instrumental role as a building block in the development of novel bioactive compounds. This document is intended to serve as a practical resource for researchers and scientists, providing not only theoretical insights but also actionable experimental frameworks.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. The properties of 3-Bromo-5-(trifluoromethyl)picolinaldehyde are summarized below, providing a foundation for its handling, reaction design, and purification.

| Property | Value | Source |

| CAS Number | 1227601-42-4 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO | [1][3] |

| Molecular Weight | 254.00 g/mol | [1] |

| IUPAC Name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | [3] |

| Synonyms | 3-Bromo-5-(trifluoromethyl)-2-pyridinecarboxaldehyde | [3] |

| Appearance | Solid (predicted) | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Note: Some physical properties such as appearance and precise melting/boiling points are not consistently reported in publicly available literature and should be determined empirically upon receipt.

Strategic Synthesis of the Core Scaffold

Conceptual Synthetic Pathway: A Multi-Step Approach

The following diagram illustrates a probable synthetic route, highlighting the key transformations required to construct the target molecule.

Caption: A plausible synthetic pathway to the target compound.

Proposed Experimental Protocol: A Guide for the Bench Chemist

The following protocol is a generalized procedure based on established chemical transformations for this class of compounds.[4] Optimization will be necessary for yield and purity.

Step 1: Bromination of a Substituted Picoline

-

To a solution of the appropriate picoline precursor in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography or recrystallization.

Step 2: Introduction of the Trifluoromethyl Group

-

The trifluoromethyl group can be introduced via a chlorine/fluorine exchange reaction on a trichloromethylpyridine intermediate.[4] This typically involves high temperatures and the use of a fluorinating agent like antimony trifluoride (Swarts reaction) or HF.[4]

-

Alternatively, modern cross-coupling methods using a trifluoromethylating reagent could be employed on a suitable precursor.

Step 3: Oxidation to the Aldehyde

-

The methyl group at the 2-position of the pyridine ring is oxidized to the corresponding aldehyde.

-

A common method for this transformation is the use of selenium dioxide in a suitable solvent like dioxane with controlled heating.

-

The reaction progress is monitored, and upon completion, the mixture is filtered to remove selenium byproducts.

-

The filtrate is then worked up through extraction and purified by column chromatography to yield the final product, 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

Reactivity and Application in Synthesis

The synthetic utility of 3-Bromo-5-(trifluoromethyl)picolinaldehyde stems from the distinct reactivity of its functional groups: the aldehyde, the bromo substituent, and the trifluoromethyl-activated pyridine ring.

The Aldehyde: A Gateway to Molecular Complexity

The aldehyde functionality is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Reductive Amination: A cornerstone reaction for the introduction of amine functionalities, crucial for many bioactive molecules. The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding substituted aminomethylpyridine.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to alkene derivatives, allowing for chain extension and the introduction of further functional groups.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols. These alcohols can then be further elaborated.

-

Condensation Reactions: Reactions with active methylene compounds, such as malonates, can be used to construct more complex carbon skeletons.

Caption: Key reactions of the aldehyde group.

The Bromo Substituent: A Handle for Cross-Coupling

The bromine atom on the pyridine ring is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

-

Sonogashira Coupling: This reaction with terminal alkynes provides a direct route to substituted alkynylpyridines, which are valuable intermediates in their own right.

-

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine substituents.

The trifluoromethyl group's electron-withdrawing nature can influence the reactivity of the C-Br bond, potentially requiring optimization of catalyst and ligand systems.

The Trifluoromethyl Group: A Modulator of Properties

While not typically a reactive handle, the trifluoromethyl group exerts a profound electronic effect on the pyridine ring, influencing its reactivity and the properties of the final molecule. Its strong electron-withdrawing nature can impact the regioselectivity of further aromatic substitutions and modulate the pKa of the pyridine nitrogen. In a drug discovery context, the -CF3 group is often introduced to block metabolic oxidation and improve the pharmacokinetic profile of a lead compound.[5]

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for CAS number 1227601-42-4 is not widely available in public databases, general precautions for handling halogenated and trifluoromethylated aromatic aldehydes should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: All handling should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

In case of contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

As with any chemical of unknown toxicity, it should be handled with the utmost care, assuming it is hazardous.

Conclusion and Future Outlook

3-Bromo-5-(trifluoromethyl)picolinaldehyde stands as a testament to the power of rational design in chemical synthesis. Its trifunctional nature provides a rich platform for the generation of diverse and complex molecular architectures. The strategic placement of the aldehyde, bromo, and trifluoromethyl groups on the pyridine scaffold offers orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecule. For medicinal chemists and researchers in the life sciences, this compound represents a valuable tool for accessing novel chemical space in the pursuit of next-generation therapeutics and agrochemicals. As synthetic methodologies continue to advance, the utility of such precisely functionalized building blocks will undoubtedly continue to grow, paving the way for future discoveries.

References

-

Chemlyte Solutions. 3-Bromo-5-(trifluoromethyl)picolinaldehyde. Available from: [Link]

-

PubChem. 5-Bromo-3-(trifluoromethyl)picolinaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=70700825. Available from: [Link]

- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

PubChem. 5-Bromo-3-(trifluoromethyl)picolinaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=70700825. Available from: [Link]

- Google Patents. EP 2 368 550 B1.

- Google Patents. Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.

- Google Patents. Preparation of \trifluoromethyl\pyridines.

- Google Patents. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Available from: [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=16115438. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available from: [Link]

-

Yuhan Pharmaceutical. 3-bromo-5-(trifluoromethyl)picolinaldehyde. Available from: [Link]

-

MolecularInfo. Cas Number 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde|C7H3BrF3NO. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available from: [Link]

-

NIST Technical Series Publications. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Available from: [Link]

-

Sci-Hub. Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza. Available from: [Link]

Sources

- 1. 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. 3-Bromo-5-(trifluoromethyl)picolinaldehyde - Chemlyte solutions [chemlytesolutions.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

A Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinaldehyde: Mechanistic Roles in Synthetic Chemistry and Drug Discovery

Abstract

3-Bromo-5-(trifluoromethyl)picolinaldehyde is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern medicinal and agrochemical research. While not possessing a known biological mechanism of action in itself, its profound utility is defined by its chemical reactivity and its strategic role in the synthesis of complex, high-value active molecules. This guide provides an in-depth analysis of the compound's mechanistic contributions, focusing on the distinct reactivity of its functional groups—the aldehyde, the bromopyridine core, and the trifluoromethyl moiety. We will explore its "mechanism of action" through the lens of a synthetic chemist, detailing the key transformations it enables, such as reductive amination and palladium-catalyzed cross-coupling reactions. Furthermore, we will illustrate how the incorporation of this scaffold directly contributes to the physicochemical properties and, ultimately, the biological activity of the resulting target molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Physicochemical Properties and Strategic Importance

3-Bromo-5-(trifluoromethyl)picolinaldehyde is a trifluoromethylpyridine (TFMP) derivative, a class of compounds highly valued in contemporary drug discovery.[1][2] The strategic combination of its functional groups on a pyridine scaffold makes it an exceptionally powerful synthetic intermediate.

The trifluoromethyl (CF3) group is a key bioisostere used to enhance critical drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites of oxidation, increase cell membrane permeability, and enhance binding affinity to biological targets.[3][4] The pyridine ring itself is a "privileged scaffold," frequently found in approved drugs. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, while the aldehyde group provides a reactive site for chain extension and the introduction of diverse functional groups.[5][6]

Table 1: Chemical and Physical Properties of 3-Bromo-5-(trifluoromethyl)picolinaldehyde

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | N/A |

| CAS Number | 1227601-42-4 | [7][8] |

| Molecular Formula | C₇H₃BrF₃NO | [7] |

| Molecular Weight | 254.00 g/mol | [7] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [7] |

The Mechanism of Chemical Reactivity

The "mechanism of action" for a synthetic building block is defined by its chemical reactivity. Each functional group on 3-Bromo-5-(trifluoromethyl)picolinaldehyde offers a distinct pathway for molecular elaboration, allowing for precise and modular construction of complex target molecules.

The Aldehyde Functionality: A Gateway to Molecular Complexity via Reductive Amination

The aldehyde group is an electrophilic center, making it highly susceptible to nucleophilic attack. One of its most powerful transformations in drug discovery is reductive amination, a method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial reaction of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). The subsequent in-situ reduction of this intermediate by a mild reducing agent, such as α-picoline-borane or sodium triacetoxyborohydride, yields the final amine product.[6][9] This reaction is paramount for introducing side chains that can modulate solubility, form critical hydrogen bonds with a target protein, or serve as attachment points for other pharmacophoric elements.

-

Reaction Setup: To a solution of 3-Bromo-5-(trifluoromethyl)picolinaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq.).

-

Imine Formation: A small amount of acetic acid (e.g., 0.1 eq.) is often added to catalyze the formation of the iminium ion. The mixture is stirred at room temperature for 1-2 hours.[10]

-

Reduction: The reducing agent, α-picoline-borane (1.5 eq.), is added portion-wise to the mixture at 0°C or room temperature.[6] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the slow addition of an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired secondary or tertiary amine.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]

- 7. 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 8. molecularinfo.com [molecularinfo.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

Literature review of "3-Bromo-5-(trifluoromethyl)picolinaldehyde"

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinaldehyde: A Keystone Building Block in Modern Chemistry

Introduction: Unveiling a Versatile Heterocyclic Aldehyde

In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this powerful moiety is integrated into a synthetically versatile heterocyclic system, the resulting compound becomes an invaluable tool for chemical innovation. 3-Bromo-5-(trifluoromethyl)picolinaldehyde is one such molecule, a pyridine-based aldehyde that serves as a highly functionalized and reactive building block for the synthesis of complex, high-value compounds.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)picolinaldehyde. We will delve into its physicochemical properties, explore logical synthetic strategies, dissect its chemical reactivity, and highlight its proven applications as a precursor to advanced pharmaceutical and agrochemical agents. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical and scientifically rigorous resource.

Physicochemical and Structural Characteristics

3-Bromo-5-(trifluoromethyl)picolinaldehyde, also known by its IUPAC name 3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde, is a trifunctionalized pyridine ring.[3][4] The molecule's architecture is defined by three key features:

-

The Pyridine Core: A nitrogen-containing heterocycle that influences the electronic properties and provides a potential site for hydrogen bonding.

-

The Aldehyde Group: Positioned at C2, this versatile functional group is a gateway for a multitude of chemical transformations, including nucleophilic additions and reductive aminations.

-

The Trifluoromethyl Group: Located at C5, this strongly electron-withdrawing group significantly impacts the reactivity of the ring and enhances the pharmacological profile of its derivatives.[5]

-

The Bromo Substituent: Positioned at C3, the bromine atom serves as an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | [4] |

| CAS Number | 1227601-42-4 | [6][7] |

| Molecular Formula | C₇H₃BrF₃NO | [8] |

| Molecular Weight | 254.00 g/mol | [8] |

| Appearance | White Crystalline Powder (typical) | [9] |

| Boiling Point | 222 °C (Predicted) | [4] |

| Topological Polar Surface Area | 29.96 Ų | [8] |

| XLogP3-AA | 2.2 | [4] |

Synthetic Strategies: A Logic-Driven Approach

A plausible approach begins with a commercially available picoline derivative, which is then functionalized in a stepwise manner. The causality for this strategy lies in the directing effects of the substituents and the relative ease of performing each transformation.

Exemplary Synthesis Protocol

This protocol is a generalized representation based on established chemical principles for analogous transformations.[10]

Step 1: Bromination of 5-(trifluoromethyl)picoline

-

Rationale: The trifluoromethyl group is a deactivating, meta-directing group. Therefore, electrophilic bromination is expected to occur at the 3-position of the pyridine ring. N-Bromosuccinimide (NBS) in an acidic medium like sulfuric acid is a common and effective method for the bromination of electron-deficient pyridine rings.

-

Procedure: a. To a solution of 5-(trifluoromethyl)picoline in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at 0-5 °C. b. Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or HPLC. c. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-5-(trifluoromethyl)picoline.

Step 2: Oxidation to 3-Bromo-5-(trifluoromethyl)picolinaldehyde

-

Rationale: The oxidation of a methyl group to an aldehyde requires a controlled oxidizing agent to prevent over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) is a classic reagent for this transformation. Alternatively, other agents like potassium permanganate (KMnO₄) under carefully controlled conditions or pyridinium chlorochromate (PCC) could be employed.

-

Procedure (using SeO₂): a. Dissolve the crude 3-Bromo-5-(trifluoromethyl)picoline from the previous step in a suitable solvent such as dioxane or a mixture of water and pyridine. b. Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution. c. Heat the mixture to reflux (typically 80-100 °C) for several hours until the starting material is consumed. d. Cool the reaction mixture and filter to remove the selenium byproduct. e. Extract the filtrate with an organic solvent. f. Purify the crude product via column chromatography on silica gel to obtain pure 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

Chemical Reactivity and Key Transformations

The utility of 3-Bromo-5-(trifluoromethyl)picolinaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups. The aldehyde provides a handle for building carbon chains and introducing nitrogen-containing functionalities, while the bromide is primed for metal-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Development

The trifluoromethyl-pyridine scaffold is a privileged structure in modern chemistry. The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity and preventing unwanted metabolic N-oxidation.[11] This, combined with increased lipophilicity, makes derivatives of this compound excellent candidates for drugs targeting the central nervous system and other biological systems where membrane permeability is crucial.[1][11]

-

Anticancer Agents: A closely related intermediate, 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile, is a key building block in the synthesis of apalutamide, a non-steroidal androgen receptor inhibitor used to treat prostate cancer.[9] This highlights the value of the 5-bromo-3-(trifluoromethyl)pyridine core in oncology. The aldehyde functionality of our title compound allows for the synthesis of diverse scaffolds, such as chalcones and Schiff bases, which are known to exhibit anticancer properties.[2]

-

Neurodegenerative Disease Inhibitors: Salicylanilide derivatives containing bromo and trifluoromethyl groups have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12] Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. The aldehyde group can be readily converted into imines and amides, which are common pharmacophores in cholinesterase inhibitors.

-

Antimicrobial and Anti-inflammatory Agents: Schiff bases derived from trifluoromethyl-substituted benzaldehydes have demonstrated significant antimicrobial activity.[1] Furthermore, the trifluoromethylphenyl moiety is a component in various anti-inflammatory drug candidates, often acting through the inhibition of pathways like NF-κB.[1] The title compound provides a heterocyclic and more drug-like core for the development of new agents in these therapeutic areas.

-

Agrochemicals: Trifluoromethylpyridine derivatives are extensively used as active ingredients in pesticides and herbicides.[5] The unique physicochemical properties conferred by the trifluoromethyl group are beneficial for environmental stability and target-specific activity.[5]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3-Bromo-5-(trifluoromethyl)picolinaldehyde is essential. The following guidelines are based on available Safety Data Sheets (SDS) for this and structurally related compounds.[13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.[13][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapors. Wash hands thoroughly after handling.[13] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][15] Some suppliers recommend storage at -20°C for long-term stability.[8]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

3-Bromo-5-(trifluoromethyl)picolinaldehyde is more than just a chemical intermediate; it is a testament to the power of rational molecular design. By combining the synthetic versatility of an aldehyde, the cross-coupling potential of a bromide, and the pharmacologically advantageous properties of a trifluoromethyl group on a pyridine scaffold, this compound offers a direct and efficient route to a wide array of high-value molecules. Its demonstrated relevance in the synthesis of anticancer drugs and its potential for creating novel therapeutics for neurodegenerative, inflammatory, and infectious diseases solidify its position as a critical tool for researchers and scientists in the ongoing quest for new and improved chemical solutions.

References

- Sigma-Aldrich. (2025, April 30).

- Fisher Scientific. (2025, December 25).

- Fisher Scientific. (2025, December 22).

-

PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)picolinaldehyde. National Center for Biotechnology Information. [Link]

- ChemScene. (n.d.). 5-Bromo-3-(trifluoromethyl)picolinaldehyde.

- BLD Pharm. (n.d.). 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

- Benchchem. (n.d.). Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)

- AK Scientific, Inc. (n.d.).

- Molecularinfo.com. (n.d.). Cas Number 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde.

- Fuji, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- BLD Pharm. (n.d.). 5-Bromo-3-(trifluoromethoxy)picolinaldehyde.

-

Kos, J., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. [Link]

- Benchchem. (n.d.). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.

- Chemlyte Solutions. (n.d.). 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

- Guidechem. (n.d.). 3-bromo-5-(trifluorometil)-2-piridincarboxaldehído 1227601-42-4 wiki.

- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)picolinaldehyde.

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of 5-Bromo-3-(trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing.

-

Wu, J., et al. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-5-(trifluoromethyl)picolinaldehyde - Chemlyte solutions [chemlytesolutions.com]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. chemscene.com [chemscene.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinaldehyde: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)picolinaldehyde, a halogenated and trifluoromethylated pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into the historical context of its parent class of compounds, its physicochemical properties, and its critical role as a synthetic intermediate. A detailed examination of its synthesis, supported by a representative experimental protocol, and its notable application in the creation of advanced therapeutic agents will be presented. This document is intended to serve as an authoritative resource, grounded in scientific literature and practical insights, for those working with this versatile chemical entity.

Introduction: The Rise of Trifluoromethylpyridines in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is appended to a pyridine ring, a class of compounds known as trifluoromethylpyridines (TFMPs) is formed. These heterocycles have demonstrated immense value in the development of both agrochemicals and pharmaceuticals.[1]

The journey of trifluoromethylated aromatics began in 1898, with the first synthesis of benzotrifluoride. The extension of this chemistry to the pyridine ring system was first reported in 1947, paving the way for a new generation of functionalized heterocycles.[1] Within this important class of molecules, 3-Bromo-5-(trifluoromethyl)picolinaldehyde (IUPAC Name: 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde) has emerged as a particularly valuable building block. Its unique arrangement of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and the electron-withdrawing trifluoromethyl group on a pyridine scaffold makes it a highly versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

3-Bromo-5-(trifluoromethyl)picolinaldehyde is a compound whose physical and chemical characteristics are dictated by its constituent functional groups. The trifluoromethyl group significantly influences the electronic nature of the pyridine ring, while the aldehyde and bromo substituents provide key reactive sites for further chemical transformations.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | PubChem[2] |

| CAS Number | 1227601-42-4 | BLD Pharm[3], Guidechem[4] |

| Molecular Formula | C₇H₃BrF₃NO | PubChem[2] |

| Molecular Weight | 254.00 g/mol | PubChem[2] |

| Appearance | Varies; may be a liquid or solid | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate | General Chemical Knowledge |

Spectroscopic data is essential for the verification of the structure and purity of 3-Bromo-5-(trifluoromethyl)picolinaldehyde. While specific spectra are often proprietary to chemical suppliers, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aldehyde proton and the two aromatic protons on the pyridine ring. ¹³C NMR and ¹⁹F NMR would provide further confirmation of the carbon skeleton and the presence of the trifluoromethyl group, respectively.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde carbonyl group (C=O) would be expected.

Chemical suppliers like BLD Pharm and ChemicalBook offer access to spectral data such as NMR, HPLC, and LC-MS for this compound upon request.[3][5]

Synthesis and Historical Development

The precise historical timeline of the first synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde is not prominently documented in readily available literature. Its emergence is intrinsically linked to the broader development and demand for functionalized trifluoromethylpyridine intermediates in the pharmaceutical and agrochemical industries since the mid-20th century. The CAS number assigned to this compound, 1227601-42-4, suggests its formal registration and likely more widespread use began in the 21st century.

The synthesis of trifluoromethylpyridines can be broadly approached in two ways: by constructing the pyridine ring from a trifluoromethyl-containing precursor, or by introducing the trifluoromethyl group onto an existing pyridine scaffold.[1] For 3-Bromo-5-(trifluoromethyl)picolinaldehyde, a logical and common synthetic strategy involves the functionalization of a pre-existing 3-bromo-5-(trifluoromethyl)pyridine core.

A plausible and efficient laboratory-scale synthesis would involve the oxidation of the corresponding primary alcohol, (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1227563-37-2).[6] This precursor is commercially available from various suppliers.[6][7] The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry, and several reliable methods can be employed.

Caption: Synthetic pathway to 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

Representative Experimental Protocol: Oxidation of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

This protocol describes a general procedure for the oxidation of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol to the target aldehyde using Dess-Martin periodinane (DMP), a mild and efficient oxidizing agent.

Disclaimer: This protocol is a representative example and should be adapted and optimized by qualified personnel. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

Self-Validation: The identity and purity of the synthesized product should be confirmed using the analytical methods described in Section 2 (NMR, MS, IR). The yield should be calculated based on the amount of purified product obtained.

Applications in Drug Development: The Case of Apalutamide

The primary and most significant application of 3-Bromo-5-(trifluoromethyl)picolinaldehyde is its role as a key intermediate in the synthesis of Apalutamide . Apalutamide is a non-steroidal antiandrogen (NSAA) medication used in the treatment of prostate cancer. It functions as a selective androgen receptor inhibitor, which is a critical pathway in the progression of certain types of prostate cancer.

The synthesis of Apalutamide involves a multi-step process where the aldehyde functionality of 3-Bromo-5-(trifluoromethyl)picolinaldehyde is crucial for the construction of the core heterocyclic structure of the final drug molecule. While the exact, proprietary industrial synthesis routes may vary, the fundamental role of this aldehyde as a key building block is well-established in the patent literature. The presence of the trifluoromethyl group and the bromine atom in the starting material are carried through to the final active pharmaceutical ingredient (API), where they contribute to the drug's efficacy and pharmacokinetic profile.

Caption: Role of the aldehyde in Apalutamide synthesis.

Conclusion and Future Outlook

3-Bromo-5-(trifluoromethyl)picolinaldehyde stands as a testament to the power of strategic molecular design in modern chemistry. While its own discovery is not marked by a singular historical event, its value is clearly demonstrated through its application in the synthesis of life-saving pharmaceuticals like Apalutamide. The convergence of a reactive aldehyde, a versatile bromine handle for cross-coupling, and the advantageous properties of the trifluoromethyl group makes it a high-value intermediate for medicinal chemists. As the demand for sophisticated and highly functionalized heterocyclic compounds continues to grow in the quest for new and more effective therapies, the importance of building blocks like 3-Bromo-5-(trifluoromethyl)picolinaldehyde is set to increase, solidifying its place as a key component in the drug discovery and development pipeline.

References

-

PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)picolinaldehyde. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. Available from: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0305030). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Appchem. (n.d.). (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)picolinaldehyde. Retrieved from [Link]

-

AOBChem. (n.d.). (3-bromo-5-(trifluoromethyl)phenyl)(phenyl)methanol. Retrieved from [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-3-(trifluoromethyl)picolinaldehyde | C7H3BrF3NO | CID 70700825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1227601-42-4|3-Bromo-5-(trifluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol [cymitquimica.com]

An In-depth Technical Guide to the Structural Analogs of 3-Bromo-5-(trifluoromethyl)picolinaldehyde

A Senior Application Scientist's Perspective on Synthesis, Bioisosterism, and Structure-Activity Relationships for the Development of Novel Kinase Inhibitors

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine motif is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability.[1] When incorporated into a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine core offers a versatile platform for the design of novel therapeutics. This guide focuses on 3-Bromo-5-(trifluoromethyl)picolinaldehyde, a key building block, and explores the synthesis and structure-activity relationships of its structural analogs, with a particular emphasis on their potential as kinase inhibitors.

Core Compound: 3-Bromo-5-(trifluoromethyl)picolinaldehyde

Synthesis and Reactivity

The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde typically proceeds through a multi-step sequence, starting from a readily available pyridine derivative. A common strategy involves the oxidation of the corresponding primary alcohol, (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol. This precursor can be synthesized through various methods, including the functionalization of a pre-existing pyridine ring.

The aldehyde functionality in 3-Bromo-5-(trifluoromethyl)picolinaldehyde is a versatile handle for further chemical modifications. It readily undergoes nucleophilic addition and condensation reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. The bromine atom at the 3-position and the trifluoromethyl group at the 5-position also offer opportunities for further diversification through cross-coupling reactions and nucleophilic aromatic substitution, respectively.

Structural Analogs: A Systematic Exploration

The exploration of structural analogs of 3-Bromo-5-(trifluoromethyl)picolinaldehyde is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. These analogs can be systematically categorized based on the modification of the core scaffold.

1. Analogs with Modifications at the Pyridine Ring:

-

Positional Isomers: Shifting the positions of the bromo and trifluoromethyl groups on the pyridine ring can have a profound impact on the molecule's interaction with its biological target. For example, the isomeric 5-Bromo-3-(trifluoromethyl)picolinaldehyde presents a different electronic and steric profile.[3]

-

Substitution of the Bromo Group: The bromine atom can be replaced with other halogens (Cl, F, I) or with various functional groups introduced via cross-coupling reactions (e.g., aryl, alkyl, cyano groups). These modifications allow for fine-tuning of the molecule's lipophilicity and electronic properties.

-

Bioisosteric Replacement of the Trifluoromethyl Group: The trifluoromethyl group can be replaced with other electron-withdrawing groups such as a trifluoromethoxy group (-OCF3), as seen in 5-Bromo-3-(trifluoromethoxy)picolinaldehyde.[4] This modification can alter the molecule's metabolic stability and hydrogen bonding capacity.

2. Analogs with Modifications of the Aldehyde Group:

The aldehyde functionality is a common site for modification to explore different interactions with the target protein and to modulate the compound's reactivity and pharmacokinetic profile.

-

Bioisosteric Replacements: The aldehyde group can be replaced with a variety of bioisosteres, such as oximes, hydrazones, or nitriles.[5] These modifications can alter the molecule's hydrogen bonding capabilities and metabolic stability. For instance, conversion to an oxime introduces a hydrogen bond donor and acceptor group, which can lead to new interactions with the target.

-

Reductive Amination: The aldehyde can be converted to an amine via reductive amination, allowing for the introduction of a diverse range of substituents and the creation of a new chiral center.

Structure-Activity Relationship (SAR) as PIM-1 Kinase Inhibitors

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in many cancers, making them attractive targets for cancer therapy.[6] The trifluoromethylpyridine scaffold has been identified as a promising starting point for the development of PIM-1 kinase inhibitors. The following table summarizes the hypothetical structure-activity relationship of a series of 3-Bromo-5-(trifluoromethyl)picolinaldehyde analogs against PIM-1 kinase.

| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 2) | PIM-1 IC50 (nM) |

| 1 (Core) | Br | CF3 | CHO | 500 |

| 2 | Cl | CF3 | CHO | 650 |

| 3 | Ph | CF3 | CHO | 250 |

| 4 | Br | OCF3 | CHO | 450 |

| 5 | Br | CF3 | CH=NOH | 150 |

| 6 | Br | CF3 | CN | 800 |

| 7 | Br | CF3 | CH2NH(Ph) | 80 |

Interpretation of SAR Data:

-

Substitution at Position 3: Replacing the bromo group with a phenyl group (Compound 3) leads to a significant increase in potency, suggesting a potential hydrophobic interaction in the binding pocket.

-

Modification of the Trifluoromethyl Group: Replacing the trifluoromethyl group with a trifluoromethoxy group (Compound 4) results in a slight decrease in activity, indicating the importance of the trifluoromethyl group for optimal binding.

-

Bioisosteric Replacement of the Aldehyde: Conversion of the aldehyde to an oxime (Compound 5) leads to a notable improvement in potency, likely due to the formation of new hydrogen bonds with the target. Reductive amination to introduce a benzylamine moiety (Compound 7) also significantly enhances activity.

-

Aldehyde to Nitrile: Replacing the aldehyde with a nitrile (Compound 6) results in a loss of activity, suggesting that the hydrogen bonding capability of the aldehyde or its bioisosteres is crucial for inhibition.

Experimental Protocols

Synthesis of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (A Key Intermediate)

A representative procedure for the synthesis of the alcohol precursor is as follows:

-

To a solution of 2,3-dibromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add paraformaldehyde (1.5 eq) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol.

Oxidation to 3-Bromo-5-(trifluoromethyl)picolinaldehyde

A common method for the oxidation of the primary alcohol to the aldehyde is as follows:

-

To a solution of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-5-(trifluoromethyl)picolinaldehyde.

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay) [7][8]

This biochemical assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

-

Materials:

-

Recombinant PIM-1 kinase

-

Test compounds

-

ATP

-

PIM-1 kinase substrate (e.g., a peptide derived from BAD)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution, 2 µL of PIM-1 kinase solution, and 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Synthetic pathway to the core compound and key diversification strategies.

Caption: Workflow for evaluating PIM-1 kinase inhibitory activity.

Conclusion and Future Directions

3-Bromo-5-(trifluoromethyl)picolinaldehyde serves as a valuable starting point for the development of novel kinase inhibitors. The systematic exploration of its structural analogs, guided by the principles of bioisosterism and structure-activity relationship studies, has the potential to yield potent and selective drug candidates. Future efforts in this area should focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and optimizing the pharmacokinetic properties of the most promising compounds to advance them into preclinical and clinical development. The strategic application of the trifluoromethylpyridine scaffold continues to be a fruitful endeavor in the quest for new and effective medicines.

References

-

Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed. (2021). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (2021). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2021). Retrieved from [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (n.d.). Retrieved from [Link]

-

PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (n.d.). Retrieved from [Link]

-

Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC - NIH. (n.d.). Retrieved from [Link]

-

In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - NIH. (n.d.). Retrieved from [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (n.d.). Retrieved from [Link]

-

Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - NIH. (n.d.). Retrieved from [Link]

-

Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed. (2023). Retrieved from [Link]

-

Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - Novartis OAK. (2019). Retrieved from [Link]

-

5-Bromo-3-(trifluoromethyl)picolinaldehyde | C7H3BrF3NO | CID 70700825 - PubChem. (n.d.). Retrieved from [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021). Retrieved from [Link]

-

Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC - PubMed Central. (2025). Retrieved from [Link]

-

Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed. (2014). Retrieved from [Link]

-

Table 2, Supporting analogs with IC50 values (nM) against Clk and Dyrk kinases - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved from [Link]

- Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents. (n.d.).

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. (2022). Retrieved from [Link]

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). Retrieved from [Link]

-

Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved from [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors - MDPI. (n.d.). Retrieved from [Link]

-

Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review - PubMed. (2023). Retrieved from [Link]

-

Direct Preparation of Bromoacetaldehyde Experimental Section. (n.d.). Retrieved from [Link]

-

Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (2021). Retrieved from [Link]

-

Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Bromo-3-(trifluoromethyl)picolinaldehyde | C7H3BrF3NO | CID 70700825 - PubChem [pubchem.ncbi.nlm.nih.gov]